molecular formula C37H45NO16 B12286206 Benzyl 2-acetamido-2-deoxy-4,6-O-(4'-methoxybenzylidene)-3-O-(2',3',4',6'-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-galactopyranoside

Benzyl 2-acetamido-2-deoxy-4,6-O-(4'-methoxybenzylidene)-3-O-(2',3',4',6'-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-galactopyranoside

Cat. No.: B12286206
M. Wt: 759.7 g/mol
InChI Key: FXPRHDJHAMNBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BENZYL 2-ACETAMIDO-2-DEOXY-4,6-O-(4’-METHOXYBENZYLIDENE)-3-O-(2’,3’,4’,6’-TETRA- O-ACETYL-BETA-D-GALACTOPYRANOSYL)-ALPHA-D-GALACTOPYRANOSIDE: is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to a non-carbohydrate moiety, typically through a glycosidic bond. This compound is characterized by its intricate structure, which includes multiple acetyl and methoxybenzylidene groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-ACETAMIDO-2-DEOXY-4,6-O-(4’-METHOXYBENZYLIDENE)-3-O-(2’,3’,4’,6’-TETRA- O-ACETYL-BETA-D-GALACTOPYRANOSYL)-ALPHA-D-GALACTOPYRANOSIDE typically involves multi-step organic synthesis. The process may include:

    Protection and Deprotection Steps: Protecting groups such as acetyl and methoxybenzylidene are used to protect reactive hydroxyl groups during the synthesis.

    Glycosylation Reactions: The formation of glycosidic bonds between sugar moieties and the non-carbohydrate part.

    Acetylation: Introduction of acetyl groups to protect hydroxyl groups and to modify the solubility and reactivity of the compound.

Industrial Production Methods

Industrial production of such complex compounds often involves:

    Batch Processing: Small-scale production using batch reactors.

    Continuous Flow Synthesis: For larger scale production, continuous flow reactors may be used to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl and acetyl groups.

    Reduction: Reduction reactions can occur at the acetyl groups, converting them back to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl and methoxybenzylidene groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Acid or base catalysts for glycosylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Glycosidic Bonds: Helps in understanding the formation and cleavage of glycosidic bonds.

Biology

    Glycobiology Research: Used in the study of carbohydrate-protein interactions.

    Enzyme Substrate: Acts as a substrate for glycosidases and glycosyltransferases.

Medicine

    Drug Development: Potential use in the development of glycoside-based drugs.

    Biomarker Discovery: Used in the identification of biomarkers for various diseases.

Industry

    Biotechnology: Used in the production of bioactive glycosides.

    Pharmaceuticals: Used in the formulation of drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of BENZYL 2-ACETAMIDO-2-DEOXY-4,6-O-(4’-METHOXYBENZYLIDENE)-3-O-(2’,3’,4’,6’-TETRA- O-ACETYL-BETA-D-GALACTOPYRANOSYL)-ALPHA-D-GALACTOPYRANOSIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:

    Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Modulate Receptors: By interacting with cell surface receptors, it can modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-Acetamido-2-Deoxy-4,6-O-(4’-Methoxybenzylidene)-3-O-(2’,3’,4’,6’-Tetra- O-Acetyl-Beta-D-Galactopyranosyl)-Alpha-D-Galactopyranoside
  • Ethyl 2-Acetamido-2-Deoxy-4,6-O-(4’-Methoxybenzylidene)-3-O-(2’,3’,4’,6’-Tetra- O-Acetyl-Beta-D-Galactopyranosyl)-Alpha-D-Galactopyranoside

Uniqueness

The uniqueness of BENZYL 2-ACETAMIDO-2-DEOXY-4,6-O-(4’-METHOXYBENZYLIDENE)-3-O-(2’,3’,4’,6’-TETRA- O-ACETYL-BETA-D-GALACTOPYRANOSYL)-ALPHA-D-GALACTOPYRANOSIDE lies in its specific benzyl and methoxybenzylidene groups, which confer distinct chemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C37H45NO16

Molecular Weight

759.7 g/mol

IUPAC Name

[6-[[7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C37H45NO16/c1-19(39)38-29-32(54-37-34(50-23(5)43)33(49-22(4)42)31(48-21(3)41)27(52-37)17-45-20(2)40)30-28(51-36(29)46-16-24-10-8-7-9-11-24)18-47-35(53-30)25-12-14-26(44-6)15-13-25/h7-15,27-37H,16-18H2,1-6H3,(H,38,39)

InChI Key

FXPRHDJHAMNBSH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=C(C=C3)OC)OC1OCC4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.